3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom This specific compound features a benzene ring fused to the oxazine ring, making it a benzoxazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methods. One common approach involves the reaction of 4-ethylphenylamine with 2-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: Another oxazine derivative with a simpler structure.
Phenoxazine: Contains an additional oxygen atom in the ring structure.
Dioxazine: Features two oxazine subunits fused together.
Uniqueness
3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern and fused benzene ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C17H19NO/c1-3-13-5-7-14(8-6-13)16-11-19-17-9-4-12(2)10-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3 |
InChI Key |
ZQTCJWAQTDZQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.